Benzenemethanamine, N-butyl-2,4-dichloro-

Descripción general

Descripción

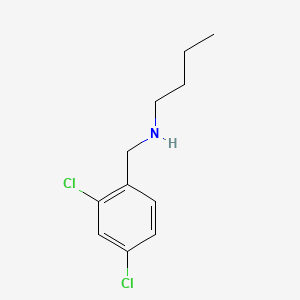

Benzenemethanamine, N-butyl-2,4-dichloro- is an organic compound with the molecular formula C11H15Cl2N It is a derivative of benzenemethanamine, where the amine group is substituted with a butyl group and two chlorine atoms at the 2 and 4 positions on the benzene ring

Mecanismo De Acción

, also known as benzylamines, are a class of compounds that contain a benzene ring attached to a methanamine group. They are used in a variety of applications, including as intermediates in the synthesis of other chemicals .

The mode of action of a benzenemethanamine would depend on its specific chemical structure and the functional groups it contains. For example, if a benzenemethanamine has a halogen attached, it might undergo nucleophilic substitution reactions .

In terms of biochemical pathways , benzenemethanamines might interact with various enzymes and receptors in the body, depending on their specific structures. They could potentially affect pathways related to neurotransmission, as some amines are known to do .

The pharmacokinetics of benzenemethanamines would also depend on their specific structures. Factors such as their lipophilicity, size, and charge would influence their absorption, distribution, metabolism, and excretion (ADME) properties .

The result of action of a benzenemethanamine would depend on its targets and mode of action. It could potentially have effects at the molecular and cellular levels .

The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals could potentially influence the action of a benzenemethanamine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-butyl-2,4-dichloro- typically involves the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron filings and hydrochloric acid.

Chlorination: Aniline is chlorinated using chlorine gas in the presence of a catalyst like ferric chloride to introduce chlorine atoms at the 2 and 4 positions, forming 2,4-dichloroaniline.

Alkylation: 2,4-dichloroaniline is then alkylated with butyl bromide in the presence of a base such as sodium hydroxide to form Benzenemethanamine, N-butyl-2,4-dichloro-.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Types of Reactions:

Oxidation: Benzenemethanamine, N-butyl-2,4-dichloro- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide are employed under basic conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Aplicaciones Científicas De Investigación

Benzenemethanamine, N-butyl-2,4-dichloro- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparación Con Compuestos Similares

- Benzenemethanamine, N-butyl-3,4-dichloro-

- Benzenemethanamine, N-butyl-2,5-dichloro-

- Benzenemethanamine, N-butyl-2,6-dichloro-

Comparison: Benzenemethanamine, N-butyl-2,4-dichloro- is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects due to the spatial arrangement of its functional groups.

Actividad Biológica

Benzenemethanamine, N-butyl-2,4-dichloro-, commonly referred to as a dichlorobenzylamine derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C11H14Cl2N

- Molecular Weight : 233.15 g/mol

- CAS Number : 50-41-9

Biological Activity Overview

Benzenemethanamine derivatives have been investigated for their roles in various biological processes, including their effects on ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), and their potential as therapeutic agents.

-

CFTR Modulation :

- Research indicates that certain derivatives can function as potentiators of CFTR activity. For instance, compounds structurally similar to benzenemethanamine have shown efficacy in increasing chloride ion secretion in epithelial cells with CFTR mutations .

- The EC50 values for these compounds suggest significant potency in enhancing CFTR function in affected cell lines, with some achieving EC50 values as low as 0.236 μM in specific assays .

-

Toxicological Studies :

- Toxicity assessments have revealed that benzenemethanamine derivatives can exhibit acute toxicity in various aquatic organisms. For example, studies have shown that effluents containing these compounds lead to reproductive impairments in species like Ceriodaphnia dubia and growth inhibition in algae .

Case Study 1: CFTR Potentiation

A study evaluated the effects of benzenemethanamine derivatives on human bronchial epithelial cells (HBE) derived from cystic fibrosis patients. The results indicated that the compound significantly increased transepithelial current and chloride secretion, demonstrating its potential as a therapeutic agent for CF .

| Compound | EC50 (μM) | Effect on CFTR |

|---|---|---|

| Compound A | 1.5 | Potentiator |

| Compound B | 0.236 | Strong potentiator |

Case Study 2: Environmental Impact

Research conducted on textile mill effluents identified benzenemethanamine derivatives as contributors to ecological toxicity. The study reported significant decreases in the abundance and diversity of benthic macroinvertebrates downstream from effluent discharge points .

| Parameter | Observed Effect |

|---|---|

| Benthic Diversity | Decreased |

| Reproductive Impairment | Yes |

| Growth Inhibition | Yes |

Safety and Toxicity

The safety profile of benzenemethanamine derivatives is crucial for their application in therapeutic contexts. Toxicological evaluations indicate that while some derivatives may enhance biological functions beneficially, they also pose risks of environmental toxicity and potential adverse effects on non-target organisms .

Propiedades

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-2-3-6-14-8-9-4-5-10(12)7-11(9)13/h4-5,7,14H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZQMJPNRQQIPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177233 | |

| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22704-59-2 | |

| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022704592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.